molecular formula C8H8BF3O3 B6306251 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid, 95% CAS No. 2088638-48-4

3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid, 95%

Cat. No. B6306251
CAS RN: 2088638-48-4
M. Wt: 219.96 g/mol
InChI Key: SHVUAYRUNPNLBS-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the molecular formula CF3C6H4B(OH)2 . Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .


Synthesis Analysis

Pinacol boronic esters, which include 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid includes a trifluoromethyl group (CF3) and a phenylboronic acid group (C6H4B(OH)2) attached to a benzene ring .


Chemical Reactions Analysis

One of the key chemical reactions involving 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid is the protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Hydrolysis Studies

Phenylboronic pinacol esters, which include compounds like “3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid”, have been studied for their susceptibility to hydrolysis . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring, and the pH strongly influences the rate of the reaction . This is particularly relevant at physiological pH, which considerably accelerates the reaction .

Drug Design and Delivery

Boronic acids and their esters, including “3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Neutron Capture Therapy

Neutron capture therapy is a type of radiation therapy used to treat cancer. Boronic acids and their esters are considered for this therapy due to their ability to carry boron .

Trifluoromethylation

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . “3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid” could be used in the trifluoromethylation of carbon-centered radical intermediates .

Radical Chemistry

The compound could be used in radical chemistry, particularly in the trifluoromethylation of carbon-centered radical intermediates .

Materials Science

The trifluoromethyl group, present in “3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid”, is increasingly important in the field of materials science .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that the inherent specificity of the displacement reaction between phenylboronic acid and certain metals can lead to high selectivity towards specific ions . For example, a triphenylamine-based phenylboronic acid fluorescent probe was developed for the selective detection of Hg²⁺ and CH₃Hg⁺ .

Biochemical Pathways

The hydrolysis of some phenylboronic pinacol esters, which could be related to this compound, has been described . The kinetics of this reaction is dependent on the substituents in the aromatic ring .

Pharmacokinetics

It’s known that the ph strongly influences the rate of the hydrolysis reaction of some phenylboronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the compound’s ADME properties and their impact on bioavailability.

Result of Action

The displacement reaction between phenylboronic acid and certain metals can lead to the selective detection of specific ions , which could potentially be used for environmental monitoring or medical diagnostics.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH. For instance, the rate of the hydrolysis reaction of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes in different environments .

Future Directions

Boronic acids and their esters, including 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid, are considered valuable compounds for the design of new drugs and drug delivery devices . Their potential applications in neutron capture therapy highlight their importance in future research and development .

properties

IUPAC Name

[3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-3,13-15H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVUAYRUNPNLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid

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